1-(4-{[4-(Pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
The synthesis of 1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine moieties are crucial for binding to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrrolidinone-based molecules. For example:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their therapeutic potential.
Piperidine derivatives: These compounds share structural similarities and are widely used in medicinal chemistry. 1-(4-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H24N4O3S/c25-20-5-3-11-24(20)18-6-8-19(9-7-18)28(26,27)23-14-12-22(13-15-23)16-17-4-1-2-10-21-17/h1-2,4,6-10H,3,5,11-16H2 |
InChI Key |
QLBUZGCOYWPOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Origin of Product |
United States |
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